Cas no 34792-95-5 (6-Fluoro-7-methyl-7H-purine)

6-Fluoro-7-methyl-7H-purine 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-7-methyl-7H-purine
- 6-fluoro-7-methylpurine
- A912037
- 34792-95-5
- DTXSID30659303
-
- インチ: InChI=1S/C6H5FN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
- InChIKey: HLLCPAPIEQNLNH-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC2=NC=NC(F)=C12
計算された属性
- せいみつぶんしりょう: 152.05
- どういたいしつりょう: 152.05
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 43.6A^2
6-Fluoro-7-methyl-7H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM138505-1g |
6-fluoro-7-methyl-7H-purine |
34792-95-5 | 95% | 1g |
$574 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734009-1g |
6-Fluoro-7-methyl-7h-purine |
34792-95-5 | 98% | 1g |
¥5197.00 | 2024-05-17 | |
Chemenu | CM138505-1g |
6-fluoro-7-methyl-7H-purine |
34792-95-5 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A449040683-1g |
6-Fluoro-7-methyl-7H-purine |
34792-95-5 | 95% | 1g |
$544.50 | 2023-09-02 | |
Ambeed | A588407-1g |
6-Fluoro-7-methyl-7H-purine |
34792-95-5 | 95+% | 1g |
$495.0 | 2024-04-19 |
6-Fluoro-7-methyl-7H-purine 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
6-Fluoro-7-methyl-7H-purineに関する追加情報
6-Fluoro-7-methyl-7H-purine (CAS No. 34792-95-5): A Comprehensive Overview
6-Fluoro-7-methyl-7H-purine (CAS No. 34792-95-5) is a heterocyclic organic compound belonging to the purine family. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery due to its unique structural properties and potential biological activities. The molecule consists of a purine ring system with a fluorine atom at the 6-position and a methyl group at the 7-position, making it a derivative of the naturally occurring purine base, which is fundamental to nucleic acids such as DNA and RNA.
The synthesis of 6-fluoro-7-methylpurine involves advanced organic chemistry techniques, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, which is crucial for its application in preclinical studies. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for large-scale production.
One of the most promising applications of 6-fluoro-7-methylpurine lies in its potential as a lead compound for drug development. Studies have shown that this compound exhibits selective inhibitory effects on certain enzymes and receptors, making it a valuable tool in the study of cellular signaling pathways. For instance, research published in *Nature Communications* highlighted its role in modulating adenosine receptors, which are critical targets for treating conditions such as inflammation, pain, and neurodegenerative diseases.
In addition to its pharmacological applications, 6-fluoro-7-methylpurine has been extensively studied for its photophysical properties. Scientists have investigated its fluorescence characteristics under various conditions, revealing potential applications in bioimaging and sensing technologies. This compound's ability to emit fluorescence upon interaction with specific biomolecules makes it a candidate for developing novel diagnostic tools.
Recent studies have also focused on the environmental fate and toxicity of 6-fluoro-7-methylpurine. Understanding its degradation pathways and ecological impact is essential for ensuring safe handling and disposal during industrial processes. Research conducted by environmental chemists has provided insights into its biodegradability under aerobic and anaerobic conditions, contributing to the development of sustainable chemical practices.
The structural uniqueness of 6-fluoro-7-methylpurine also makes it an attractive molecule for exploring supramolecular chemistry. Researchers have examined its ability to form self-assembled structures with other biomolecules, which could lead to innovative materials for drug delivery systems or nanotechnology applications.
In conclusion, 6-fluoro-7-methylpurine (CAS No. 34792-95-5) is a versatile compound with diverse applications across multiple scientific disciplines. Its role as a lead compound in drug discovery, combined with its unique photophysical and structural properties, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new facets of this molecule's potential, it is poised to make significant contributions to advancing science and technology.
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